3'-DMTr-dG(dmf)

Oligonucleotide Synthesis Deprotection Chemistry Process Optimization

Standard dG(iBu) amidites require 8-16 hr ammonia deprotection, creating bottlenecks in high-throughput oligo synthesis. 3'-DMTr-dG(dmf) (CAS 261728-23-8) resolves this with the dmf base-protecting group: • 2 hr NH₃ deprotection at 55°C vs. 8-16 hr for iBu-dG - 75% cycle time reduction • Depurination-resistant for oligos >50 bases & DNA microarrays • Mild deprotection (t-BuNH₂/MeOH/H₂O) compatible with dye-labeled probes Supplied ≥98% purity (HPLC), white to off-white powder; store at -20°C.

Molecular Formula C43H53N8O7P
Molecular Weight 824.9 g/mol
Cat. No. B15140578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-DMTr-dG(dmf)
Molecular FormulaC43H53N8O7P
Molecular Weight824.9 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OCC1C(CC(O1)N2C=NC3=C2N=C(NC3=O)N=CN(C)C)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
InChIInChI=1S/C43H53N8O7P/c1-29(2)51(30(3)4)59(55-24-12-23-44)56-26-37-36(25-38(57-37)50-28-45-39-40(50)47-42(48-41(39)52)46-27-49(5)6)58-43(31-13-10-9-11-14-31,32-15-19-34(53-7)20-16-32)33-17-21-35(54-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H,47,48,52)/b46-27+/t36-,37+,38+,59?/m0/s1
InChIKeyIUJKDDDBKLNXIF-UNHDIWNRSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-DMTr-dG(dmf): Fast-Deprotecting Guanosine Phosphoramidite


3'-DMTr-dG(dmf) (CAS 261728-23-8), chemically 5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-O-(2-cyanoethyl-N,N-diisopropylphosphoramidite) bearing an N2-dimethylformamidine protecting group, is a specialized nucleoside phosphoramidite monomer used in solid-phase oligonucleotide synthesis . This guanosine derivative features the standard acid-labile 5'-DMTr group for controlled chain elongation, paired with a dimethylformamidine (dmf) base-protecting group on the exocyclic amine of guanine, distinguishing it from traditional acyl-protected dG monomers [1]. The compound is a key building block for constructing DNA sequences, particularly where accelerated deprotection kinetics and resistance to depurination are critical process requirements [2].

Why Standard dG Phosphoramidites Cannot Substitute


In phosphoramidite-based oligonucleotide synthesis, the choice of exocyclic amine protecting group on deoxyguanosine is a critical process parameter, not a trivial substitution. Standard dG monomers, such as those protected with an isobutyryl (iBu) group, impose specific deprotection protocols and are susceptible to depurination under extended acidic exposure [1]. Substituting 3'-DMTr-dG(dmf) with a generic dG(iBu) amidite without adjusting synthesis and deprotection workflows will inevitably compromise product quality, leading to incomplete deprotection, increased N3-cyanoethyl-dT alkylation side products, or depurination-related sequence failures, particularly in large-scale or long oligo syntheses [2]. The dmf protecting group confers distinct kinetic and stability advantages that directly translate to higher crude purity and process robustness, making it a non-interchangeable, application-specific reagent for demanding oligonucleotide production .

Quantitative Differentiation vs. iBu-dG and PAC-dG


Accelerated Deprotection Kinetics

The dimethylformamidine (dmf) protecting group on 3'-DMTr-dG(dmf) enables significantly accelerated base deprotection compared to the traditional isobutyryl (iBu) group. Substituting dG(dmf) for dG(iBu) reduces the required deprotection time in concentrated ammonium hydroxide at 55°C from a baseline of 8-16 hours to 2-3 hours, representing a ~75-87% time reduction [1][2]. A commercial vendor further specifies that this substitution shortens deprotection at 55°C from eight hours to two hours, with an additional option to complete deprotection in one hour at 65°C .

Oligonucleotide Synthesis Deprotection Chemistry Process Optimization

Enhanced Depurination Resistance

3'-DMTr-dG(dmf) is explicitly classified as a depurination-resistant CE phosphoramidite. The electron-withdrawing acyl protecting groups like isobutyryl on standard dG(iBu) can promote cleavage of the N-glycosidic bond under the repeated acidic conditions used for DMTr removal [1]. In contrast, the dimethylformamidine group on 3'-DMTr-dG(dmf) confers enhanced stability to the glycosidic linkage [2]. While depurination is minimal in routine short oligo synthesis, its impact becomes significant during the synthesis of long oligonucleotides, chip-based array synthesis, and large-scale manufacturing where cumulative acid exposure is prolonged [1].

Oligonucleotide Synthesis Depurination Large-Scale Manufacturing

Compatibility with Mild Deprotection

3'-DMTr-dG(dmf) exhibits superior compatibility with mild deprotection protocols required for oligonucleotides containing base-labile modifications such as fluorescent dyes. Standard dG(iBu) deprotection using ammonium hydroxide/methylamine (AMA) is contraindicated in the presence of sensitive labels like cyanine or rhodamine (TAMRA) dyes . In contrast, dmf-dG works effectively with milder deprotection mixtures such as t-butylamine/methanol/water (1:1:2), which are used to preserve rhodamine-containing modifiers . Additionally, when using fast deprotecting amidites like G-dmf, concentrated ammonia treatment can be reduced to 1 hour at 60°C or AMA to 30 minutes at 60°C, whereas standard amidites require more rigorous conditions [1].

Modified Oligonucleotides Fluorescent Labeling Mild Deprotection

Optimized Applications in Oligonucleotide Production


High-Throughput Therapeutic Oligo Manufacturing

For production environments where throughput and cost-per-base are paramount, 3'-DMTr-dG(dmf) directly reduces cycle time by enabling a 2-hour ammonia deprotection step at 55°C versus the 8-16 hours required for iBu-dG . This 75% time savings accelerates batch turnaround, increases synthesizer utilization, and lowers overall manufacturing costs. The monomer's depurination resistance is equally critical in large-scale synthesis, where even low-level cumulative acid damage can significantly reduce the yield of full-length product, impacting the economic viability of therapeutic oligonucleotide production [1].

Long Oligonucleotides and DNA Microarrays

The synthesis of oligonucleotides exceeding 50-100 bases or the fabrication of high-density DNA microarrays involves extended exposure to detritylation acids (DCA/TCA). This prolonged acid contact promotes depurination in standard dG(iBu) monomers, leading to chain scission and reduced array fidelity. 3'-DMTr-dG(dmf), with its established depurination-resistant properties, is the preferred choice for these demanding applications to preserve sequence integrity and maximize the yield of full-length, biologically active constructs [1].

Base-Labile Dye and Modification Conjugates

Standard AMA or extended ammonia deprotection protocols for iBu-dG can degrade sensitive modifications like TAMRA or cyanine dyes. 3'-DMTr-dG(dmf) enables the use of milder deprotection reagents such as t-butylamine/methanol/water (1:1:2) that are compatible with these labile functional groups . This allows researchers to reliably synthesize dye-labeled probes, molecular beacons, and other functionalized oligonucleotides for qPCR, FISH, and next-generation sequencing applications without sacrificing label integrity.

Rapid Prototyping and Same-Day Delivery

For core facilities and commercial oligonucleotide vendors offering expedited synthesis services, the ability to deprotect dG(dmf)-containing oligos in 1 hour at 65°C using concentrated ammonia or in as little as 5 minutes at 65°C using AMA reagent combinations [2][3] is a game-changer. This accelerated workflow supports same-day turnaround for primer and probe orders, providing a competitive advantage in the custom oligonucleotide marketplace.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3'-DMTr-dG(dmf)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.